molecular formula C12H19ClN2S B5933758 N-[(2-chloropyridin-3-yl)methyl]-N-methyl-3-methylsulfanylbutan-1-amine

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-3-methylsulfanylbutan-1-amine

Cat. No.: B5933758
M. Wt: 258.81 g/mol
InChI Key: IVTUKYVLTVLDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-3-methylsulfanylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2S/c1-10(16-3)6-8-15(2)9-11-5-4-7-14-12(11)13/h4-5,7,10H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTUKYVLTVLDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)CC1=C(N=CC=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyridin-3-yl)methyl]-N-methyl-3-methylsulfanylbutan-1-amine typically involves the alkylation of 2-chloro-5-(chloromethyl)pyridine with N-methyl-3-methylsulfanylbutan-1-amine in the presence of an inorganic base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-3-methylsulfanylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-3-methylsulfanylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-3-yl)methyl]-N-methyl-3-methylsulfanylbutan-1-amine involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors, leading to the disruption of neural transmission in insects. This results in paralysis and eventual death of the target organisms . The compound’s ability to interact with these receptors makes it a valuable tool in pest control and agricultural applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-3-methylsulfanylbutan-1-amine is unique due to its specific structural features, such as the presence of a methylsulfanylbutan-1-amine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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